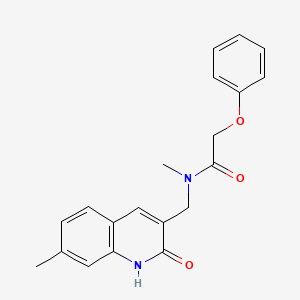
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide, commonly known as HQP-1351, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of drug-resistant tuberculosis (TB).
Mécanisme D'action
HQP-1351 targets the mycobacterial ATP synthase, a key enzyme involved in the energy metabolism of the N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide bacterium. By inhibiting ATP synthase, HQP-1351 disrupts the energy production of the bacterium, leading to its death. The mechanism of action of HQP-1351 is unique and distinct from that of current N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drugs, which target other enzymes involved in the cell wall synthesis or DNA replication of the bacterium.
Biochemical and Physiological Effects:
HQP-1351 has been shown to have low toxicity and high selectivity for the N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide bacterium. It does not affect the growth of other bacteria or mammalian cells at concentrations that are effective against N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide. HQP-1351 has also been shown to have good penetration into N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide lesions in animal models, indicating its potential to treat N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of HQP-1351 for lab experiments include its potent activity against drug-resistant N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide, its favorable pharmacokinetic profile, and its unique mechanism of action. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise to perform the synthesis and the lack of clinical data on its safety and efficacy in humans.
Orientations Futures
There are several future directions for the development of HQP-1351 as a N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drug. These include further optimization of the synthesis method to improve yields and purity, the evaluation of its safety and efficacy in clinical trials, and the investigation of its potential for use in combination therapy with other N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drugs. Additionally, HQP-1351 may have potential applications for the treatment of other bacterial infections that involve the ATP synthase pathway.
Méthodes De Synthèse
HQP-1351 is synthesized through a multistep process that involves the reaction of 2-hydroxy-7-methylquinoline with N-methyl-2-phenoxyacetamide in the presence of a base. The resulting intermediate is then subjected to further reactions to yield HQP-1351. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
HQP-1351 has been extensively studied in preclinical models of drug-resistant N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide. It has shown potent activity against both drug-sensitive and drug-resistant strains of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide, including multidrug-resistant and extensively drug-resistant N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide. HQP-1351 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make HQP-1351 an attractive candidate for further development as a N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drug.
Propriétés
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-8-9-15-11-16(20(24)21-18(15)10-14)12-22(2)19(23)13-25-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVQYXNHJGTPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

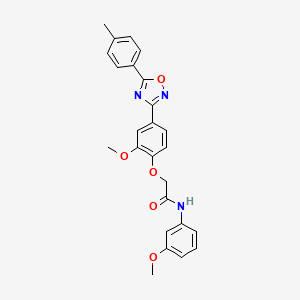
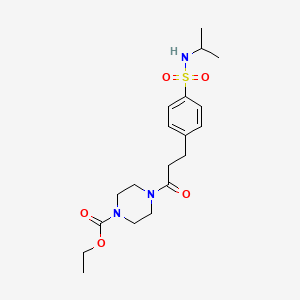
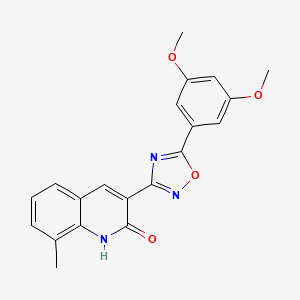
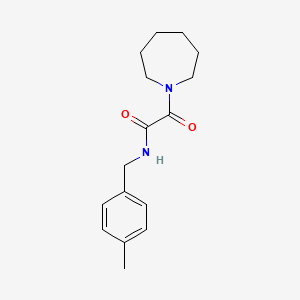
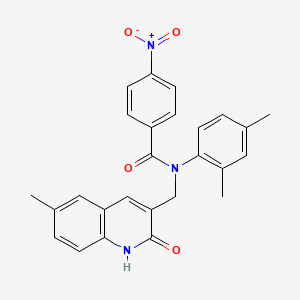
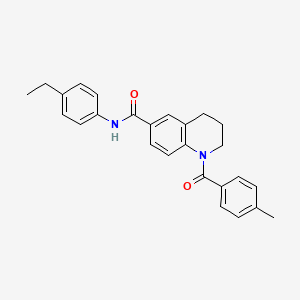
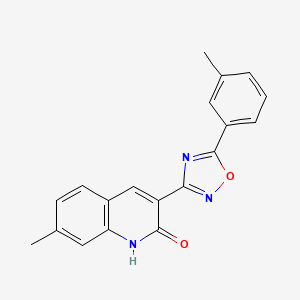
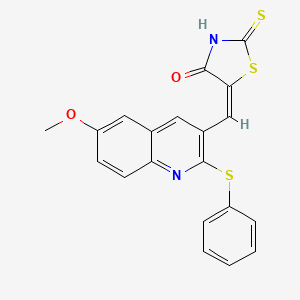


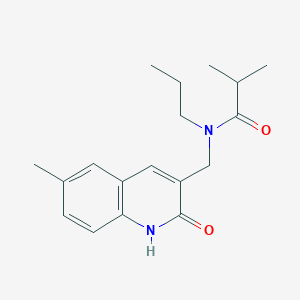
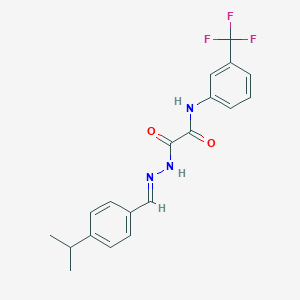

![4-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7705884.png)